molecular formula C19H18BrNO5 B10879553 (2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

Cat. No.: B10879553
M. Wt: 420.3 g/mol
InChI Key: LTPCTFROCABCIG-VMPITWQZSA-N
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Description

3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting from simpler organic moleculesThe final step involves the formation of the acrylic acid moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. The toluidino group can enhance the compound’s binding affinity to its targets, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure due to the presence of a methoxy group and a phenyl ring.

    Indole derivatives: Share similar aromatic structures and biological activities.

    Phenylboronic acids: Used in similar applications in chemistry and biology.

Uniqueness

3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the toluidino group distinguishes it from other similar compounds, providing unique opportunities for research and application .

Properties

Molecular Formula

C19H18BrNO5

Molecular Weight

420.3 g/mol

IUPAC Name

(E)-3-[2-bromo-5-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H18BrNO5/c1-12-3-6-14(7-4-12)21-18(22)11-26-17-10-15(20)13(5-8-19(23)24)9-16(17)25-2/h3-10H,11H2,1-2H3,(H,21,22)(H,23,24)/b8-5+

InChI Key

LTPCTFROCABCIG-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)/C=C/C(=O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=CC(=O)O)OC

Origin of Product

United States

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